molecular formula C22H20ClN5O3 B2857158 3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896819-25-3

3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2857158
CAS RN: 896819-25-3
M. Wt: 437.88
InChI Key: PKYXATPMIZRSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.88. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research indicates that derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrate potential as antidepressant and anxiolytic agents. A study by Zagórska et al. (2016) synthesized and evaluated various derivatives for their affinity to serotonin receptors and phosphodiesterase inhibitors. The study found that selected compounds showed potential antidepressant effects in animal models, with some exhibiting greater potency than reference drugs like diazepam (Zagórska et al., 2016).

Antiviral Activity

Imidazo[1,2-a]-s-triazine nucleosides, related to the purine analogues, have been investigated for their antiviral activity. A study conducted in 1978 found that certain derivatives exhibited moderate activity against viruses like type 1 herpes and rhinovirus at non-toxic dosage levels (Kim et al., 1978).

Selective Receptor Antagonism

Baraldi et al. (2008) described compounds based on imidazo[2,1-f]purinones that act as potent and selective A(3) adenosine receptor antagonists. These findings are significant for understanding receptor binding and could inform the development of drugs targeting specific receptor subtypes (Baraldi et al., 2008).

Serotonin Transporter Activity

A study by Zagórska et al. (2011) investigated the affinity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for serotonin transporters. This research is relevant to understanding how these compounds interact with neurotransmitter systems, which has implications for treating mood disorders (Zagórska et al., 2011).

Cytotoxic and Anti-inflammatory Properties

A compound structurally similar to 3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed potential as an anti-breast cancer and anti-inflammatory agent in vitro. This study indicates the potential of related compounds in cancer therapy and inflammation management (Uwabagira & Sarojini, 2019).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-13-14(2)28-18-19(24-21(28)26(13)12-17-8-5-9-31-17)25(3)22(30)27(20(18)29)11-15-6-4-7-16(23)10-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYXATPMIZRSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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